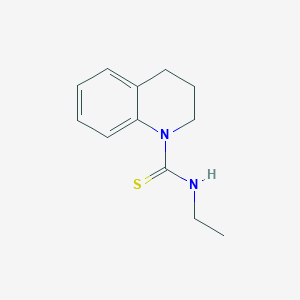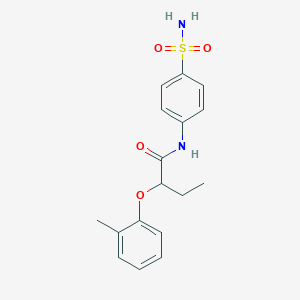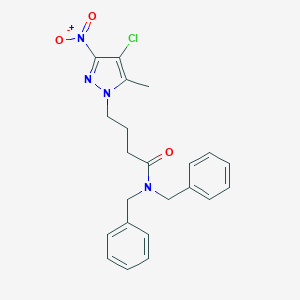![molecular formula C11H15N3O3S2 B468813 2-méthyl-N-[(4-sulfamoylphényl)carbamothioyl]propanamide CAS No. 791794-07-5](/img/structure/B468813.png)
2-méthyl-N-[(4-sulfamoylphényl)carbamothioyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, which is essential for the growth and replication of bacteria. This inhibition leads to the accumulation of dihydropteroic acid, which is toxic to the bacteria. Sulfamethoxazole also inhibits the activity of the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid. This dual mechanism of action makes sulfamethoxazole a potent antibacterial agent.
Biochemical and Physiological Effects:
Sulfamethoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the levels of free fatty acids in the blood, which can lead to insulin resistance and impaired glucose tolerance. Sulfamethoxazole has also been found to increase the risk of hyperkalemia, a condition in which there is an excessive amount of potassium in the blood. Furthermore, sulfamethoxazole has been associated with an increased risk of allergic reactions, including skin rashes and anaphylaxis.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfamethoxazole has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf-life. Sulfamethoxazole is also stable under a wide range of pH conditions, making it suitable for use in a variety of experiments. However, sulfamethoxazole has some limitations for lab experiments. It is a potent antibacterial agent, which can interfere with the growth of other microorganisms in the experiment. Sulfamethoxazole can also have toxic effects on cells, making it unsuitable for use in some experiments.
Orientations Futures
There are several future directions for research on sulfamethoxazole. One area of research is the development of new derivatives of sulfamethoxazole that are more potent and have fewer side effects. Another area of research is the investigation of the potential role of sulfamethoxazole in cancer treatment. Additionally, there is a need for more research on the biochemical and physiological effects of sulfamethoxazole, especially in relation to its potential impact on glucose metabolism and potassium levels.
Conclusion:
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide, or sulfamethoxazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent antibacterial agent that has been found to be effective in treating bacterial infections, and it has also been studied for its potential role in cancer treatment. Sulfamethoxazole has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on sulfamethoxazole, including the development of new derivatives and the investigation of its potential impact on glucose metabolism and potassium levels.
Méthodes De Synthèse
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide is synthesized by the reaction of 4-aminobenzenesulfonamide and 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been widely used in the pharmaceutical industry to produce sulfamethoxazole in large quantities.
Applications De Recherche Scientifique
Inhibition de l'anhydrase carbonique
Ce composé a été synthétisé et testé pour son effet inhibiteur potentiel sur les anhydrases carboniques d'origines différentes . Les anhydrases carboniques sont une classe d'enzymes qui catalysent l'interconversion entre le CO2 et l'eau en bicarbonate et un proton . Cette réaction est fondamentale à plusieurs processus physiopathologiques importants liés à la mise en tampon du pH, au métabolisme, à la signalisation et à d'autres processus .
Développement de médicaments
Compte tenu de son effet inhibiteur sur les anhydrases carboniques, ce composé pourrait être utilisé dans le développement de médicaments ciblant ces enzymes. Par exemple, bon nombre des composés évalués ont affiché une meilleure inhibition contre les anhydrases carboniques humaines I, II et VII par rapport à l'acétazolamide (AAZ), un médicament de contrôle .
Traitement des infections bactériennes
Le composé a montré une inhibition efficace contre les enzymes mycobactériennes MtCA1 et MtCA2 . Cela suggère des applications potentielles dans le traitement des infections bactériennes, en particulier celles causées par Mycobacterium tuberculosis .
Recherche et développement
Le mélange unique de propriétés du composé en fait un atout précieux dans divers efforts de recherche et développement . Il pourrait être utilisé dans la synthèse d'autres composés ou comme composé de référence dans des études scientifiques .
Industrie chimique
Le composé peut être synthétisé par acylation sélective de 4-thiouréidobenzènesulfonamide facilement accessible avec divers chlorures d'acyles aliphatiques, benzyliques, vinyliques et aromatiques dans des conditions douces
Propriétés
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDUFPSQDSSCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)
![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)
![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)



![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)



![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)
![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)